molecular formula C8H19NO2 B3058104 Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)- CAS No. 87787-67-5

Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-

Cat. No. B3058104
CAS RN: 87787-67-5
M. Wt: 161.24 g/mol
InChI Key: YDEDDFNFQOPRQJ-UHFFFAOYSA-N
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Description

Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-, also known as 2-(2-tert-Butoxycarbonylaminoethoxy)ethanol, is a chemical compound with the molecular formula C9H19NO4 . It is generally used as a molecular spacer/linker . It is also known as N-[2-(2-Hydroxyethoxy)ethyl]carbamic acid tert-butyl ester .


Molecular Structure Analysis

The molecular structure of Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)- is represented by the molecular formula C9H19NO4 . The InChI string for this compound is InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-4-6-13-7-5-11/h11H,4-7H2,1-3H3,(H,10,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)- include a molecular weight of 205.25 g/mol . It is a liquid at room temperature with a refractive index of n20/D 1.454 and a density of 1.061 g/mL at 25 °C .

Scientific Research Applications

CO2 Absorption and Environmental Applications

  • CO2 Absorption Efficiency : Sterically hindered amines, including 2-[(1,1-dimethylethyl)amino]ethanol, have been identified as highly efficient CO2 absorbents, forming zwitterionic carbonate species. These compounds interact with CO2 through their hydroxyl group and exhibit lower temperature CO2 release compared to other alkanolamines (Im et al., 2011).
  • Nonaqueous CO2 Absorption Solvent : A study on the mechanism of CO2 absorption by a nonaqueous solvent comprising hindered amine 2-[(1,1-dimethylethyl)amino]ethanol and ethylene glycol revealed the formation of hydroxyethyl carbonate species, suggesting a novel approach for CO2 capture (Li, Wu, & Yang, 2020).

Chemical and Pharmaceutical Research

  • Reactions with Amino Alcohols : Research has shown that 2-(N,N-Dimethylamino)ethanol can replace certain groups in silacyclobutanes to form dimethylaminoethoxy derivatives, indicating its potential in the synthesis of various organic compounds (Pestunovich et al., 2006).
  • Surfactant Synthesis and Biocidal Applications : Newly synthesized cationic surfactants based on 2-(2-(dimethyl amino) ethoxy) ethanol have demonstrated promising physicochemical and thermodynamic properties, along with significant antibiotic and antifungal activities, highlighting their potential in biocidal applications (Shaban et al., 2016).

Catalysis and Material Science

  • Catalytic Applications : Studies on the adsorption and reactions of ethanol on Au nanoparticles supported by various oxides revealed the formation of ethoxy species and its role in catalyzing the dehydrogenation of ethanol, suggesting its use in catalytic processes (Gazsi et al., 2011).
  • Surface-Mediated Reactions : Research on the transformation of ethanol to carbonyl compounds on gold surfaces indicated the formation of key intermediates like ethoxy and acetate, providing insight into gold-mediated oxidation of alcohols (Liu et al., 2009).

Safety And Hazards

Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)- is classified as Acute Tox. 3; Skin Irrit. 2; Eye Irrit. 2A; H301, H315, H319 . It is toxic if swallowed, causes skin irritation, and causes serious eye irritation . Safety measures include wearing protective gloves, eye protection, face protection, and avoiding eating, drinking, or smoking when using this product .

properties

IUPAC Name

2-[2-(tert-butylamino)ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-8(2,3)9-4-6-11-7-5-10/h9-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEDDFNFQOPRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074636
Record name Ethanol, 2-[2-[(1,1-dimethylethyl)amino]ethoxy]-
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Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2-[2-[(1,1-dimethylethyl)amino]ethoxy]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-

CAS RN

87787-67-5
Record name 2-[2-[(1,1-Dimethylethyl)amino]ethoxy]ethanol
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Record name Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-
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Record name Ethanol, 2-[2-[(1,1-dimethylethyl)amino]ethoxy]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[2-[(1,1-dimethylethyl)amino]ethoxy]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,7-dimethyl-3-oxa-6-azaoctan-1-ol
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Synthesis routes and methods

Procedure details

2-(2-t-Butylaminoethoxy)ethyl acetate (1.2 g, 5.9 mmol) was stirred for 7 hours with sodium methoxide (0.015 g, 0.28 mmol) in methanol (15 mL) at room temperature. The NMR analysis of the reaction mixture showed approximately 20% conversion. Additional sodium methoxide (0.015 g, 0.28 mmol) was added to the reaction mixture and it was stirred for an additional 3 hours. Solvent was evaporated and the liquid phase was separated from the solid by filtration. The solid was washed with diethyl ether. The combined filtrates were evaporated under reduced pressure to remove a solvent to give 2-(2-t-butylamino-ethoxy)ethanol (EETB) as yellowish liquid (0.65 g, 70%) 1H NMR δ 1.12 (s, 9H), 2.76 (t, J=5.1 Hz, 2H), 3.59-3.66 (m, 4H), 3.70-3.73 (m, 2H); 13C NMR δ 28.8, 42.2, 50.3, 61.8, 71.3, 72.6.
Name
2-(2-t-Butylaminoethoxy)ethyl acetate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.015 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.015 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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